4,4'-[Oxybis(methylene)]bisbenzoic acid
Overview
Description
4,4’-[Oxybis(methylene)]bisbenzoic acid is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . . This compound is characterized by the presence of two benzoic acid groups connected by an oxybis(methylene) linker, making it a dicarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bisbenzoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with formaldehyde under acidic conditions to form the intermediate 4,4’-[oxybis(methylene)]bis(benzyl alcohol). This intermediate is then oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Oxybis(methylene)]bisbenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Oxybis(methylene)]bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 4,4’-[oxybis(methylene)]bisbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’-[Oxybis(methylene)]bisbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of liquid crystal materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4,4’-[Oxybis(methylene)]bisbenzoic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The oxybis(methylene) linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybisbenzoic acid: Similar structure but lacks the methylene linker.
4,4’-Dihydroxybenzophenone: Contains hydroxyl groups instead of carboxylic acid groups.
4,4’-Dicarboxydiphenyl ether: Similar structure with an ether linkage instead of the oxybis(methylene) linker.
Uniqueness
4,4’-[Oxybis(methylene)]bisbenzoic acid is unique due to its oxybis(methylene) linker, which imparts distinct chemical and physical properties. This linker enhances the compound’s flexibility and ability to interact with various molecular targets, making it valuable in diverse applications .
Properties
IUPAC Name |
4-[(4-carboxyphenyl)methoxymethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVMQFIJODWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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